2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione

Medicinal Chemistry Biological Screening Data Gap

This Meldrum's acid derivative features a distinctive diarylamino-substituted methylene bridge, offering a unique chemical vector not found in simpler mono-aryl analogs. The reactive electrophilic center and extended conjugated system make it a versatile intermediate for generating diverse compound libraries via thermolytic ketene generation or nucleophilic trapping. Currently, no biological data exists for this specific entity, making it a high-value tool for first-in-class screening campaigns and fragment-based design. Procure with confidence for exploratory synthesis where scaffold novelty is paramount.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 909344-65-6
Cat. No. B2505723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione
CAS909344-65-6
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCC1(OC(=O)C(=CNC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O1)C
InChIInChI=1S/C19H18N2O4/c1-19(2)24-17(22)16(18(23)25-19)12-20-13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12,20-21H,1-2H3
InChIKeyWWIUCNYLCPRHPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione (CAS 909344-65-6): Baseline Classification and Known Properties


2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione (CAS 909344-65-6) is a synthetic small molecule belonging to the 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione class, a family of Meldrum's acid derivatives . Its structure features a diarylamino-substituted methylene bridge, distinguishing it from simpler mono-aryl analogs . The compound is commercially available from multiple vendors for research purposes, typically at >95% purity with a molecular formula of C19H18N2O4 and a molecular weight of 338.36 g/mol . However, a survey of the accessible scientific literature reveals a critical absence of published biological activity data, pharmacological characterization, or quantitative head-to-head comparisons against structural analogs for this specific compound.

The Risk of Blind Substitution: Why 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione Cannot Be Interchanged with In-Class Analogs Without Quantitative Evidence


The 5-aminomethylene-1,3-dioxane-4,6-dione scaffold is known for its diverse biological applications, including ACAT inhibition [1], but activity is highly dependent on the specific amine substituents [2]. In the absence of quantitative structure-activity relationship (SAR) data for the 4-(phenylamino)phenyl derivative, any assumption of functional equivalence with close analogs such as 2,2-dimethyl-5-[(phenylamino)methylene]-1,3-dioxane-4,6-dione (CAS 15568-92-0) or 5-[(2-bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione (CAS 187278-04-2) is scientifically unfounded . Generic substitution based on scaffold similarity alone risks introducing an uncharacterized compound into a pipeline, with unknown potency, selectivity, and off-target effects. Procurement decisions for this compound must therefore be grounded in an explicit acknowledgment of the current evidence gap, rather than an extrapolation from class-level behavior.

Quantitative Differentiation Evidence for 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione: A Critical Data Gap Analysis


Absence of Published Biological Activity Data for the Target Compound

A comprehensive search of the patent and primary research literature, including BindingDB, ChEMBL, and Google Patents, yielded no quantitative biological activity data—such as IC50, EC50, Ki, or % inhibition—for 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione. In contrast, functional data is available for structurally related compounds within the same ACAT inhibitor patent family [1]. This represents a fundamental evidence gap that prevents any quantitative head-to-head comparison at this time.

Medicinal Chemistry Biological Screening Data Gap

Lack of Selectivity or Off-Target Profiling Data

No selectivity or off-target profiling data (e.g., kinase panels, CEREP-like safety panels, or GPCR selectivity screens) were identified for this compound. This contrasts with best practices for tool compound characterization, where selectivity data is typically reported alongside primary activity [1]. The absence of such data means the compound's polypharmacology profile is entirely unknown.

Selectivity Off-Target Activity Preclinical Safety

Undefined Physicochemical and ADME Properties

While the molecular weight and formula are known (MW 338.36, C19H18N2O4) , experimentally measured logP, aqueous solubility, and key ADME parameters (Caco-2 permeability, metabolic stability, plasma protein binding) have not been reported for this specific compound. These are critical parameters for selecting compounds for cell-based or in vivo studies, and their absence limits the compound's utility relative to better-characterized analogs.

Physicochemical Properties ADME Drug-likeness

Application Scenarios for 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione Based on Current Evidence


Exploratory Synthesis and Chemical Probe Generation

The compound's primary utility, given the current evidence, is as a synthetic intermediate for generating novel derivatives. The parent 1,3-dioxane-4,6-dione scaffold serves as a ketene source under thermolytic conditions, enabling the generation of diverse chemical libraries [1]. The diarylamino substitution pattern offers a distinct vector for derivatization compared to mono-aryl analogs like 15568-92-0.

De Novo Biological Screening Campaign

Researchers may consider incorporating this compound into broad biological screening panels (e.g., phenotypic assays, target-based screens) to identify novel activities. The ACAT inhibitor patent family provides a class-level hypothesis for potential lipid metabolism activity [2], but no quantitative data currently supports prioritization over close analogs. Any screening campaign would be generating first-in-class data for this specific chemical entity.

Building Block for Targeted Covalent Inhibitor Design

The methylene bridge at position 5 of the dioxane-dione ring contains an electrophilic center reactive toward nucleophiles [1]. This reactivity, combined with the extended diarylamino system, could be exploited in fragment-based or structure-based design efforts for covalent inhibitors, provided the biological target is identified and validated.

Quote Request

Request a Quote for 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.